7-Chloro-3-methylthieno[2,3-C]pyridine

Catalog No.
S2786432
CAS No.
209287-21-8
M.F
C8H6ClNS
M. Wt
183.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-methylthieno[2,3-C]pyridine

CAS Number

209287-21-8

Product Name

7-Chloro-3-methylthieno[2,3-C]pyridine

IUPAC Name

7-chloro-3-methylthieno[2,3-c]pyridine

Molecular Formula

C8H6ClNS

Molecular Weight

183.65

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3

InChI Key

JLHSWJPUDDAHMN-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C=CN=C2Cl

Solubility

not available

7-Chloro-3-methylthieno[2,3-C]pyridine is an organic compound with the molecular formula C₈H₆ClNS. It features a fused bicyclic structure composed of a thieno ring and a pyridine ring. The compound is characterized by a chlorine atom located at the 7th position and a methyl group at the 3rd position, resulting in its distinctive chemical properties. This compound typically appears as a yellow to orange solid and is utilized in various scientific research applications, particularly in medicinal chemistry due to its potential biological activities .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the corresponding thieno[2,3-C]pyridine without the chlorine atom.
  • Substitution: The chlorine atom at the 7th position can be substituted with various functional groups through nucleophilic substitution reactions, utilizing reagents like sodium methoxide in methanol .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Research indicates that 7-Chloro-3-methylthieno[2,3-C]pyridine exhibits significant biological activity, particularly as a potential inhibitor of specific kinases. Its unique structure allows it to interact with various molecular targets, influencing enzyme activity and receptor interactions. Studies have shown that derivatives of this compound can serve as starting points for drug discovery programs aimed at developing inhibitors for kinases such as GRK2 (G protein-coupled receptor kinase 2) and others involved in critical cellular processes .

The synthesis of 7-Chloro-3-methylthieno[2,3-C]pyridine can be accomplished through several methods:

  • Cyclization of Precursors: A common approach involves cyclizing appropriate precursors under controlled conditions. This typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Industrial Production: In industrial settings, similar synthetic routes are employed but scaled up for higher yield and purity. Purification methods often include crystallization or chromatography to isolate the desired product .

7-Chloro-3-methylthieno[2,3-C]pyridine has diverse applications in scientific research:

  • Drug Development: Its derivatives are being explored as potential therapeutic agents targeting various kinases involved in cancer and other diseases.
  • Biochemical Research: The compound serves as a tool for studying enzyme mechanisms and signaling pathways due to its ability to modulate biological activity.

Interaction studies of 7-Chloro-3-methylthieno[2,3-C]pyridine focus on its binding affinity to specific proteins and enzymes. These studies demonstrate how the compound can alter enzyme activity through competitive inhibition or allosteric modulation. Understanding these interactions is crucial for optimizing its pharmacological properties and developing effective inhibitors for therapeutic applications .

Several compounds are structurally similar to 7-Chloro-3-methylthieno[2,3-C]pyridine. These include:

  • 7-Chloro-3-methylthieno[3,2-b]pyridine
  • 7-Chloro-3-methylthieno[2,3-d]pyridine
  • 7-Chloro-3-methylthieno[2,3-e]pyridine

Uniqueness

The uniqueness of 7-Chloro-3-methylthieno[2,3-C]pyridine lies in its specific fused ring structure and the arrangement of substituents (chlorine and methyl groups). This configuration imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, variations in the position of chlorine or methyl groups can significantly affect their biological activity and interaction profiles with molecular targets .

XLogP3

3.2

Dates

Modify: 2023-08-17

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